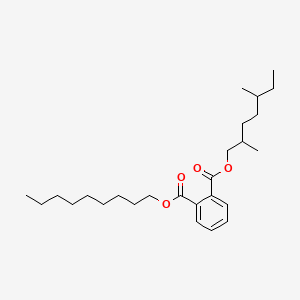

2,5-Dimethylheptyl nonyl phthalate

Description

Properties

CAS No. |

85391-52-2 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-O-(2,5-dimethylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-5-7-8-9-10-11-14-19-29-25(27)23-15-12-13-16-24(23)26(28)30-20-22(4)18-17-21(3)6-2/h12-13,15-16,21-22H,5-11,14,17-20H2,1-4H3 |

InChI Key |

NTBVTZQYXKJYNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production Dynamics of 2,5 Dimethylheptyl Nonyl Phthalate

Esterification Methodologies for Phthalate (B1215562) Ester Synthesis

The production of phthalate esters, including 2,5-Dimethylheptyl nonyl phthalate, is primarily achieved through esterification. This class of reactions involves the combination of an acid, in this case, phthalic acid or its anhydride (B1165640), with alcohols.

General Principles of Phthalate Esterification

The synthesis of phthalate esters is a two-step process. researchgate.net The initial reaction involves the rapid and often exothermic alcoholysis of phthalic anhydride to form a monoester. researchgate.netnih.gov This first step is typically fast and can proceed to completion. researchgate.net The second, slower step is the conversion of the monoester into a diester, which requires higher temperatures and the presence of a catalyst to drive the reaction by removing the water formed. researchgate.netwikipedia.org

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H) wikipedia.org

C₆H₄(CO₂R)(CO₂H) + R'OH → C₆H₄(CO₂R)(CO₂R') + H₂O

For a mixed ester like 2,5-Dimethylheptyl nonyl phthalate, the two alcohol precursors (ROH and R'OH) are 2,5-dimethylheptanol and nonanol. The reaction is typically carried out at elevated temperatures, often between 140-220°C. researchgate.netgoogle.com To enhance the reaction rate and yield, an excess of the alcohol is often used. google.com

A variety of catalysts can be employed to facilitate the esterification process. Historically, strong acids like sulfuric acid and p-toluenesulfonic acid have been common choices. wikipedia.orgnih.govresearchgate.net However, these can lead to by-product formation and discoloration of the final product. researchgate.net To circumvent these issues, organometallic catalysts, such as those based on tin or titanium (e.g., tetra-isopropyl titanate), are frequently used in modern industrial processes. wikipedia.orggoogle.com These non-acidic catalysts often result in fewer by-products but may require higher reaction temperatures. researchgate.netgoogle.com

Alkyl Alcohol Precursors for 2,5-Dimethylheptyl Nonyl Phthalate Synthesis

The specific properties of a phthalate plasticizer are determined by the alcohols used in its synthesis. For 2,5-Dimethylheptyl nonyl phthalate, the two crucial precursors are:

2,5-Dimethylheptanol: A branched-chain alcohol. The branching in the alkyl chain contributes to the plasticizer's properties, often imparting lower volatility and better low-temperature flexibility to the final product.

Nonanol: A nine-carbon alcohol. This can exist as linear n-nonanol or various branched isomers, such as isononyl alcohol. The specific isomer used will influence the final properties of the phthalate. Diisononyl phthalate (DINP) is a widely produced plasticizer. nih.gov

The synthesis of a mixed ester like 2,5-Dimethylheptyl nonyl phthalate can be achieved by reacting phthalic anhydride with a mixture of 2,5-dimethylheptanol and nonanol. The relative proportions of the two alcohols in the reaction mixture will influence the statistical distribution of the resulting diesters, which would include di(2,5-dimethylheptyl) phthalate and dinonyl phthalate alongside the desired mixed ester.

Manufacturing Processes and Scalability Considerations for Branched Phthalates

The industrial production of branched phthalates like 2,5-Dimethylheptyl nonyl phthalate involves large-scale batch or continuous processes. A typical manufacturing process includes several key stages:

Reaction: Phthalic anhydride and the alcohol mixture are charged into a large, heated reactor. google.com The reaction is carried out under controlled temperature and pressure, with continuous removal of water to drive the esterification to completion. google.comgoogle.com

Neutralization: After the reaction, any remaining acidic catalyst or acidic by-products are neutralized, often with an alkaline agent like sodium carbonate or sodium hydroxide. google.com

Alcohol Recovery: Excess alcohol is removed from the crude ester, typically through steam stripping or vacuum distillation, and recycled back into the process.

Purification: The crude phthalate ester undergoes further purification steps, which may include washing with water to remove salts and other water-soluble impurities, followed by a final distillation or filtration to achieve the desired purity. google.com The purity of manufactured phthalate esters is generally high, often between 99.70% and 99.97%. cdc.gov

Scalability considerations for branched phthalates include managing the reaction kinetics, which can be slower for bulkier branched alcohols. Efficient mixing and heat transfer within large reactors are crucial to maintain consistent product quality. The purification of mixed-alkyl phthalates also presents challenges in separating the different diester products to achieve a consistent composition.

Evolution of Industrial Production Techniques for Phthalate Compounds

The industrial production of phthalate esters has evolved significantly since its inception. Early production, which began in the 1930s, relied heavily on strong acid catalysts. wikipedia.orgnih.gov While effective, this method often resulted in lower purity products and environmental concerns related to the disposal of acidic waste.

The mid-20th century saw the rise of more advanced catalytic systems, particularly those based on titanium and tin compounds. These catalysts offered higher selectivity and produced esters with better color and thermal stability. researchgate.net This period also saw the development of more efficient processes for the production of the alcohol precursors, such as the oxo process, which converts olefins into aldehydes that are then hydrogenated to alcohols. cdc.gov

More recently, there has been a push towards "greener" manufacturing processes. This includes the development of solid acid catalysts that are more easily separated from the reaction mixture, reducing waste and simplifying purification. researchgate.net There is also ongoing research into enzymatic catalysis and the use of less hazardous raw materials. Furthermore, the industry has seen a trend towards the use of higher molecular weight and branched-chain phthalates, as well as non-phthalate plasticizers, in response to market demands and regulatory pressures. duracote.com

Advanced Analytical Chemistry for the Detection and Quantification of 2,5 Dimethylheptyl Nonyl Phthalate

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is the most critical step in the analytical workflow for determining the presence of 2,5-Dimethylheptyl nonyl phthalate (B1215562). The choice of extraction technique is highly dependent on the sample matrix, whether it is a solid, such as a polymer, or a liquid, such as water or a beverage. The goal is to efficiently isolate the target analyte from interfering matrix components.

Liquid-liquid extraction (LLE) is a conventional and widely used method for separating analytes from a sample matrix based on their relative solubilities in two different immiscible liquids. For the analysis of phthalates in plastic materials, a common approach involves dissolving the polymer sample in a suitable solvent, followed by precipitation of the polymer to leave the analytes in the solution. gcms.cz

A typical LLE procedure for extracting phthalates from a polyvinyl chloride (PVC) matrix includes these steps: gcms.cz

A small sample of the material (e.g., 50 mg) is weighed and dissolved in a solvent like Tetrahydrofuran (THF). gcms.cz

The dissolution process can be aided by shaking, stirring, or sonication for at least 30 minutes. gcms.cz

Once the sample is dissolved, a precipitating solvent, such as hexane (B92381), is added to cause the PVC polymer to fall out of the solution. gcms.cz

The mixture is shaken and allowed to settle, after which the supernatant containing the dissolved phthalates is separated. gcms.cz

For liquid samples, such as saliva simulants used in migration studies, LLE can be performed using a solvent like chloroform (B151607) to extract the migrated phthalates. nih.gov This method is effective for determining the amount of phthalates that may leach from a product during use. nih.gov

Solid-phase extraction (SPE) has become a powerful and preferred technique for sample preparation, offering advantages over LLE, including reduced solvent consumption, higher sample throughput, and improved selectivity. sigmaaldrich.com SPE separates components from a liquid phase by adsorbing them onto a solid sorbent. sigmaaldrich.com For phthalate analysis in aqueous samples, reversed-phase sorbents like C18 are commonly employed. thermofisher.com

The general SPE process involves four key steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and prepare it for sample interaction.

Loading: The sample is passed through the SPE cartridge, and the analytes of interest are retained on the sorbent.

Washing: Impurities and interfering compounds are washed from the sorbent with a solvent that does not elute the target analytes.

Elution: A strong solvent is used to desorb the analytes from the sorbent, collecting them in a concentrated form for analysis.

Recent advancements in SPE include various microextraction techniques and novel sorbent materials. Magnetic solid-phase extraction (MSPE) is an innovative approach that utilizes magnetic nanoparticles as the sorbent. nih.gov This method simplifies the extraction process as the sorbent, with the adsorbed analytes, can be easily separated from the sample solution using an external magnetic field. nih.gov For instance, a mixture of two types of magnetic nanoparticles has been successfully used to extract six different phthalate esters from water samples prior to GC-MS analysis, demonstrating high recoveries (76.9–109.1%) and good reusability. nih.gov

The selection of SPE parameters is crucial for achieving optimal extraction efficiency, as shown in the table below for a general phthalate analysis using MSPE.

| Parameter | Condition | Rationale |

| Sorbent | Mixed Fe₃O₄@MIL-100 & Fe₃O₄@SiO₂@PT | Improves extraction efficiency for a range of phthalates. nih.gov |

| Sorbent Amount | 30 mg | Optimized for efficient extraction from a 10 mL sample. nih.gov |

| Sample pH | 6.0 | Optimal pH for analyte adsorption onto the sorbent. nih.gov |

| Adsorption Time | 15 min | Sufficient time to achieve adsorption equilibrium for most tested PAEs. nih.gov |

| Elution Solvent | Acetonitrile (ACN) | Effectively desorbs the analytes from the magnetic nanoparticles. nih.gov |

| Desorption Time | 10 min | Ensures complete elution of the target phthalates. nih.gov |

This interactive table summarizes optimized conditions for Magnetic Solid-Phase Extraction (MSPE) of various phthalate esters from water samples, which would be applicable for 2,5-Dimethylheptyl nonyl phthalate.

For solid and semi-solid samples, particularly polymers, modern extraction techniques like Accelerated Solvent Extraction (ASE) offer significant advantages over traditional methods like Soxhlet extraction. thermofisher.com ASE, also known as pressurized solvent extraction, uses elevated temperatures (50–200 °C) and pressures (1500–2000 psi) to increase the speed and efficiency of the extraction process. thermofisher.comthermofisher.com These conditions keep the solvents in a liquid state above their atmospheric boiling points, leading to faster diffusion and improved analyte solubility. thermofisher.com

The benefits of ASE for extracting phthalates and other additives from polymer materials are substantial: thermofisher.com

Reduced Extraction Time: Extractions can be completed in as little as 12-20 minutes, compared to hours for Soxhlet. thermofisher.comanaliticaweb.com.br

Reduced Solvent Consumption: ASE typically uses significantly less solvent (e.g., 40 mL per sample) than traditional methods. thermofisher.com

Automation: The process can be fully automated, increasing laboratory productivity. thermofisher.com

The choice of solvent is critical in ASE to ensure the analyte is dissolved while the matrix (the polymer) is not. analiticaweb.com.br For polypropylene, for example, isopropyl alcohol (IPA) with a small amount of a swelling agent like cyclohexane (B81311) can be effective. analiticaweb.com.br

| Parameter | ASE | Soxhlet |

| Extraction Time | ~12 minutes | Up to 6 hours |

| Solvent Volume | ~40 mL | >500 mL |

| Temperature | Elevated (50-200 °C) | Boiling point of solvent at atm. pressure |

| Pressure | Elevated (1500 psi) | Atmospheric |

This interactive table compares the operational parameters of Accelerated Solvent Extraction (ASE) and traditional Soxhlet extraction for polymer additives, highlighting the efficiency of ASE.

Matrix cleanup is an essential step to remove co-extracted interferences that could affect the accuracy and precision of the final analysis. In many cases, the extraction technique itself provides a significant degree of cleanup. For example, SPE is designed to selectively isolate target analytes while leaving behind matrix components. sigmaaldrich.com Similarly, in the LLE method for polymers, the precipitation of the polymer with a solvent like hexane effectively separates the bulk matrix from the phthalate-containing extract. gcms.cz

Further cleanup can be achieved by passing the extract through a filter, such as a 0.45 µm PTFE filter, to remove any remaining particulate matter before injection into the chromatographic system. gcms.cz For particularly complex matrices, dispersive SPE (dSPE), often associated with QuEChERS methods, can be employed. This involves adding a sorbent to the extract, vortexing, and then centrifuging to remove interferences.

Chromatographic Separation Sciences

Following extraction and cleanup, chromatographic techniques are employed to separate the target analyte from other compounds in the extract. This separation is crucial for accurate identification and quantification, especially for phthalates, which often exist as complex mixtures of structurally similar isomers.

Gas chromatography (GC) is the premier technique for the analysis of semi-volatile compounds like phthalates. restek.com When coupled with a mass spectrometer (GC-MS), it provides a powerful platform for both separation and definitive identification. restek.com The GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Key aspects of GC-MS analysis for phthalates include:

Column Selection: The choice of GC column is critical for resolving structurally similar phthalates. Columns with a 5-type (e.g., DB-5MS) or XLB-type stationary phase are commonly used and provide good resolution for a wide range of phthalates. restek.comoregonstate.edu

Detection: While detectors like Flame Ionization Detectors (FID) can be used, Mass Spectrometry (MS) is preferred for its superior selectivity and ability to provide structural information for confirmation. restek.com Many phthalates produce a characteristic fragment ion at m/z 149, which is often used for screening and quantification in Selected Ion Monitoring (SIM) mode to enhance sensitivity. restek.comgcms.cz

Quantification: The instrument is calibrated using standards of known concentrations to create a calibration curve. The concentration of the analyte in a sample is then determined by comparing its response to this curve. nih.govgcms.cz

Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity in highly complex matrices. This technique involves selecting a specific precursor ion from the initial mass spectrum and subjecting it to further fragmentation to produce unique product ions, significantly reducing background noise and improving detection limits.

| Parameter | Typical Value/Condition |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Injection Mode | Splitless or Pulsed Split |

| Injection Volume | 1 µL |

| Column | DB-5MS or equivalent (~30 m x 0.25 mm x 0.25 µm) oregonstate.edu |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., 60 °C to 320 °C) |

| MS Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Monitored Ion (SIM) | m/z 149 (characteristic for many phthalates) gcms.cz |

This interactive table outlines typical parameters for the GC-MS analysis of phthalates, which would be suitable for the determination of 2,5-Dimethylheptyl nonyl phthalate.

No Specific Analytical Data Available for 2,5-Dimethylheptyl Nonyl Phthalate

Following a comprehensive search for scientific literature and analytical data, it has been determined that there is no specific information available for the chemical compound 2,5-Dimethylheptyl nonyl phthalate (CAS No. 85391-52-2) corresponding to the advanced analytical methodologies requested.

Emerging Analytical Methodologies for Phthalate Ester Research

Rapid On-Site Detection and Screening Technologies

General analytical methods for common phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and complex isomeric mixtures like Diisononyl phthalate (DINP) are well-documented. cdc.govsemanticscholar.orgnih.gov For instance, DINP, which is a mixture of C9-branched isomers, can include dimethyl heptanol (B41253) side chains, showing a structural similarity to the "2,5-Dimethylheptyl" group in the requested compound. industrialchemicals.gov.au However, this general knowledge cannot be accurately extrapolated to create a specific, scientifically sound article for 2,5-Dimethylheptyl nonyl phthalate without dedicated studies on its unique chromatographic and mass spectrometric behavior.

Generating content for the requested outline without specific data would lead to scientifically inaccurate and unsubstantiated information, which contravenes the core requirement for a factual and authoritative article. Therefore, the production of the article as per the provided instructions is not possible at this time due to the absence of the necessary foundational research data for 2,5-Dimethylheptyl nonyl phthalate.

Advanced Analytical Techniques for 2,5-Dimethylheptyl Nonyl Phthalate Remain Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no specific research has been identified detailing the application of miniaturized and automated analytical systems for the detection and quantification of the chemical compound 2,5-dimethylheptyl nonyl phthalate.

While the fields of analytical chemistry has seen significant advancements in the development of miniaturized and automated systems for the analysis of various environmental contaminants, including phthalates, specific methodologies and research findings for 2,5-dimethylheptyl nonyl phthalate are not present in the reviewed literature.

The initial investigation sought to provide a detailed overview of advanced analytical chemistry techniques, specifically focusing on miniaturized and automated systems as outlined in the requested article structure. This would have included an in-depth look at technologies such as microfluidics, lab-on-a-chip systems, and automated solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These techniques are known for their potential to offer high-throughput analysis, reduced sample and reagent consumption, and improved sensitivity for a wide range of chemical compounds.

Therefore, the creation of an article with "thorough, informative, and scientifically accurate content," including data tables and detailed research findings solely on 2,5-dimethylheptyl nonyl phthalate as per the provided outline, is not feasible based on the current body of publicly accessible scientific information. Any attempt to generate such content would require extrapolation from data on other phthalates, which would not adhere to the strict requirement of focusing exclusively on the specified compound.

Environmental Occurrence and Distribution Patterns of 2,5 Dimethylheptyl Nonyl Phthalate

Atmospheric Presence and Long-Range Transport Mechanisms

Once in the atmosphere, these compounds can exist in both the gas phase and adsorbed onto particulate matter (PM). aaqr.org This partitioning between gas and particle phases is a key factor in their atmospheric transport. Phthalates with lower molecular weights tend to be more prevalent in the gas phase, while higher molecular weight phthalates are more commonly associated with airborne particles. researchgate.net This association with particulate matter, particularly PM2.5, facilitates their long-range atmospheric transport, allowing them to be deposited in regions far from their original source. aaqr.org For instance, studies have confirmed the long-range atmospheric transport of phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and dimethyl phthalate (DMP) to remote locations such as Mount Tai in China. aaqr.org

The general principles of atmospheric transport involve the movement of these chemicals with air masses, followed by their removal from the atmosphere through wet and dry deposition processes. pops.int Wet deposition occurs when phthalates are dissolved in rainwater or associated with snow, while dry deposition involves the settling of particle-bound phthalates. pops.int Given its molecular structure, 2,5-dimethylheptyl nonyl phthalate would be expected to have a low vapor pressure, suggesting a higher propensity to adsorb to atmospheric particles and undergo long-range transport in a manner similar to other high-molecular-weight phthalates.

Aquatic Environmental Concentrations and Partitioning Behavior (Water, Sediment, Sludge)

Data specifically quantifying the concentration of 2,5-dimethylheptyl nonyl phthalate in aquatic environments are scarce. However, extensive research on other phthalates demonstrates their widespread presence in various aquatic compartments, including surface water, groundwater, sediment, and sludge. The partitioning of phthalates between these compartments is largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow). mdpi.com

Surface Water and Groundwater Systems

Phthalates are frequently detected in surface water and groundwater due to discharges from industrial and municipal wastewater, landfill leachate, and atmospheric deposition. nih.gov While specific concentrations for 2,5-dimethylheptyl nonyl phthalate are not documented, studies on other phthalates reveal a wide range of concentrations. For example, concentrations of di(2-ethylhexyl) phthalate (DEHP) in surface waters have been reported to range from 0.013 to 18.5 µg/L. nih.gov In a study of the middle-lower Hanjiang River in China, di-n-butyl phthalate (DBP) and DEHP were the dominant phthalates, with their combined concentrations accounting for a significant portion of the total measured phthalates. nih.gov

Groundwater contamination with phthalates is also a concern, with reported concentrations of some phthalates reaching up to 147 µg/L for diethyl phthalate (DEP) and 50 µg/L for DBP in the United States. frontiersin.org The presence of these compounds in groundwater highlights their potential to leach from soil and contaminate subsurface water resources.

Sediment Accumulation and Resuspension Dynamics

Due to their hydrophobic nature, higher molecular weight phthalates tend to adsorb to suspended solids and accumulate in sediments. This process is a significant sink for phthalates in aquatic systems. nih.gov While no specific data exists for 2,5-dimethylheptyl nonyl phthalate, studies on similar compounds like diisononyl phthalate (DINP) and DEHP show their prevalence in sediments. dmu.dk

In the middle-lower Hanjiang River, DBP and DEHP were the most abundant phthalates found in sediments, with their combined contribution averaging over 85% of the total phthalates measured. nih.gov The accumulation of phthalates in sediment is influenced by factors such as organic matter content and particle size. nih.gov Sediments can act as a long-term reservoir of these pollutants, which can be reintroduced into the water column through resuspension events caused by currents, bioturbation, or dredging activities.

Presence in Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are a major conduit for phthalates entering the aquatic environment. nih.gov Although WWTPs can remove a portion of phthalates from wastewater, they are often not completely eliminated. Consequently, phthalates are frequently detected in both treated effluents and sewage sludge. frontiersin.orgnih.gov

Specific data for 2,5-dimethylheptyl nonyl phthalate in WWTPs is unavailable. However, studies on other phthalates like DEHP and diisononyl phthalate (DINP) show their significant presence in sludge. In one study, the total concentration of phthalate esters in sludge from seven WWTPs ranged from 7.4 to 138.6 mg/kg dry weight, with DINP, di-iso-decyl phthalate (DiDP), and DEHP accounting for over 99% of the total phthalates. nih.gov The high concentrations in sludge are due to the adsorption of these hydrophobic compounds onto sludge particulates. nih.gov When this sludge is applied to land as fertilizer, it can become a source of soil contamination. researchgate.net

Terrestrial Environmental Concentrations in Soil and Dust

Information regarding the specific concentrations of 2,5-dimethylheptyl nonyl phthalate in soil and dust is not available in the current body of scientific literature. However, the widespread use of phthalates in various consumer and industrial products leads to their ubiquitous presence in terrestrial environments.

Phthalates can be introduced into soil through the application of sewage sludge, atmospheric deposition, and the degradation of plastic waste. dmu.dknih.gov Studies have shown that phthalates like DEHP and DINP are commonly found in agricultural soils, particularly those amended with sludge. dmu.dk The concentration of these compounds in soil can vary depending on the application rate of sludge and the soil characteristics. dmu.dk

Indoor dust is another significant reservoir for phthalates. These compounds can leach or abrade from a multitude of products found in homes, schools, and offices, such as vinyl flooring, furniture, and electronics. researchgate.netnih.gov Research has consistently shown high concentrations of various phthalates in indoor dust. For example, a study in Qatar found that DEHP and DINP were the major phthalates in home dust, with geometric mean concentrations of 288 µg/g and 106 µg/g, respectively. researchgate.net Similarly, high levels of DINP have been detected in dust from preschools. researchgate.net

Detection in Biotic Matrices and Environmental Compartments (excluding bioaccumulation/biomagnification studies related to hazard)

There is no specific information available on the detection of 2,5-dimethylheptyl nonyl phthalate in biotic matrices. However, numerous studies have documented the presence of other phthalates in a variety of organisms. The uptake of phthalates by organisms can occur through different pathways, including ingestion of contaminated food and water, and dermal absorption.

For instance, various phthalate esters, including DEP, DEHP, and DINP, have been frequently detected in fish from estuaries in Northern Taiwan. nih.gov The concentrations of these compounds can vary depending on the species and their habitat. nih.gov Phthalates have also been detected in other organisms such as earthworms, which are exposed through contaminated soil. epa.gov The presence of phthalates in these organisms indicates their bioavailability and potential for transfer through the food web.

Interactive Data Tables

As specific data for 2,5-Dimethylheptyl nonyl phthalate was not available, the following tables present data for other relevant phthalates to provide context on their environmental occurrence.

Table 1: Concentration of Phthalates in Indoor Dust (µg/g)

| Phthalate | Location | Geometric Mean Concentration | Median Concentration | Reference |

| DEHP | Homes in Qatar | 288 | 395 | researchgate.net |

| DINP | Homes in Qatar | 106 | 101 | researchgate.net |

| DEHP | First Lab Building | - | 4861 | researchgate.net |

| DINP | First Lab Building | - | 943 | researchgate.net |

| DiNP | Swedish Preschools | - | 561 | researchgate.net |

Table 2: Concentration of Phthalates in Wastewater Treatment Plant Sludge (mg/kg dw)

| Phthalate | Total PAEs Range | Predominant Phthalates | Contribution to Total PAEs | Reference |

| Various | 7.4 - 138.6 | DiNP, DiDP, DEHP | >99% | nih.gov |

Table 3: Concentration of Phthalates in Fish (ng/g dw)

| Phthalate | Mean Concentration ± SD | Location | Reference |

| DEP | 52.9 ± 77.3 | Northern Taiwan Estuaries | nih.gov |

| DEHP | 45.3 ± 33.1 | Northern Taiwan Estuaries | nih.gov |

| DINP | 42.5 ± 79.3 | Northern Taiwan Estuaries | nih.gov |

Comparative Analysis of Environmental Concentrations of 2,5-Dimethylheptyl Nonyl Phthalate with Other Phthalate Esters

Given the lack of specific environmental concentration data for 2,5-Dimethylheptyl nonyl phthalate, a direct comparison is not possible. However, to provide context, this section presents a comparative analysis of the environmental concentrations of other widely studied phthalate esters in various environmental compartments. These data, gathered from numerous environmental monitoring studies, highlight the typical concentration ranges for some of the most detected phthalates.

It is important to note that concentrations can vary significantly based on geographical location, proximity to industrial or urban sources, and the specific nature of the environmental matrix sampled.

Phthalate esters are frequently detected in various water bodies, including rivers, lakes, and oceans. The concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L).

| Phthalate Ester | Concentration Range in Surface Water (µg/L) | Mean Concentration (µg/L) | Location/Study Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 1.28 - 5.28 | 2.51 | U-Tapao Canal, Thailand nih.gov |

| Di-n-butyl phthalate (DBP) | ND - 3.36 | 1.87 | U-Tapao Canal, Thailand nih.gov |

| Diisononyl phthalate (DiNP) | ND - 3.44 | 2.12 | U-Tapao Canal, Thailand nih.gov |

| Dimethyl phthalate (DMP) | ND - 31.7 | - | General Review nih.gov |

| Total PAEs | 1.44 - 12.08 | 4.76 | U-Tapao Canal, Thailand nih.gov |

| ND: Not Detected |

Due to their hydrophobic nature, many phthalates, particularly those with higher molecular weights, tend to accumulate in soil and sediment.

| Phthalate Ester | Concentration Range in Soil/Sediment (mg/kg dry weight) | Mean Concentration (mg/kg dry weight) | Location/Study Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.129 - 2.628 (Soil) | 0.947 (Soil) | Coastal Areas, South China mdpi.com |

| Di-n-butyl phthalate (DBP) | 0.073 - 1.109 (Soil) | 0.259 (Soil) | Coastal Areas, South China mdpi.com |

| Dimethyl phthalate (DMP) | ND - 0.316 (Sediment) | - | General Review nih.gov |

| Total 6 PAEs (Σ6PAEs) | 0.191 - 0.457 (Soil) | 0.294 (Soil) | Wastewater-Irrigated Soils, North China plos.org |

| ND: Not Detected |

The bioaccumulation of phthalates in aquatic organisms is a significant concern. The levels of various phthalates detected in fish from estuaries in Northern Taiwan are presented below.

| Phthalate Ester | Concentration in Fish (ng/g dry weight) |

| Diethyl phthalate (DEP) | 52.9 ± 77.3 |

| Di(2-ethylhexyl) phthalate (DEHP) | 45.3 ± 79.8 |

| Di-iso-nonylphthalate (DINP) | 42.5 ± 79.3 |

| Data from a study on fish in estuaries of Northern Taiwan nih.gov |

The data clearly indicates that phthalates like DEHP and DBP are ubiquitous environmental contaminants found in various environmental compartments across the globe. While specific data for 2,5-Dimethylheptyl nonyl phthalate remains elusive, the information on other phthalates provides a crucial benchmark for understanding the potential environmental fate and concentrations of this class of compounds. The structural similarities suggest that 2,5-Dimethylheptyl nonyl phthalate would likely exhibit partitioning behavior akin to other high molecular weight phthalates, with a tendency to sorb to soil and sediment.

Environmental Fate and Degradation Pathways of 2,5 Dimethylheptyl Nonyl Phthalate

Abiotic Transformation Processes

The abiotic transformation of 2,5-Dimethylheptyl Nonyl Phthalate (B1215562), a high-molecular-weight phthalate ester, is expected to be influenced by processes such as hydrolysis and photolysis. These processes contribute to the compound's breakdown in the environment without the involvement of biological organisms.

Hydrolysis Kinetics and Mechanisms under Environmental Conditions

Hydrolysis is a chemical process in which a molecule of water reacts with a substance to change its chemical composition. For phthalate esters, hydrolysis involves the cleavage of the ester bonds, leading to the formation of a monoester and an alcohol, and subsequently to phthalic acid and another alcohol.

The rate of hydrolysis for high-molecular-weight phthalates is generally slow under typical environmental conditions (neutral pH and ambient temperature). iwaponline.com Due to the very low water solubility of compounds like DINP, experimentally determining their hydrolysis rates is challenging. epa.gov Consequently, much of the available data comes from estimation models.

The hydrolysis of phthalate esters is catalyzed by both acids and bases. Under alkaline conditions (higher pH), the rate of hydrolysis is significantly faster. For instance, the estimated hydrolysis half-life of DINP is considerably shorter at pH 8 compared to pH 7. epa.gov This suggests that in alkaline environmental compartments, hydrolysis could be a more relevant degradation pathway.

Table 1: Estimated Hydrolysis Half-life of Diisononyl Phthalate (DINP) at 25°C

| pH | Estimated Half-life | Reference |

|---|---|---|

| 7 | 4.2 years | epa.gov |

This data for DINP is used as an analogue for 2,5-Dimethylheptyl Nonyl Phthalate.

Photolytic Degradation Processes (Direct and Indirect Photolysis)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound.

For high-molecular-weight phthalates like DINP, direct photolysis in sunlit surface waters is not considered a significant degradation pathway. regulations.gov This is because while these compounds can absorb light at wavelengths greater than 290 nm, the efficiency of this process in water is low. epa.gov

However, indirect photolysis, particularly in the atmosphere, is expected to be a more significant abiotic degradation route. Phthalates in the atmosphere can react with photochemically produced hydroxyl (•OH) radicals. epa.gov Modeling studies for DINP estimate that its atmospheric photodegradation half-life is relatively short, on the order of hours to a few days. regulations.govmst.dk

This data for DINP is used as an analogue for 2,5-Dimethylheptyl Nonyl Phthalate.

Other Chemical Degradation Pathways

Beyond hydrolysis and photolysis, other abiotic chemical degradation pathways for high-molecular-weight phthalates in the environment are not well-documented in scientific literature. In specific environments, such as deep landfill layers, conditions of high temperature and the presence of chemical catalysts might favor other transformation processes. epa.gov However, under typical surface environmental conditions, hydrolysis and atmospheric photolysis are considered the primary abiotic degradation routes.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of phthalate esters. For high-molecular-weight compounds like 2,5-Dimethylheptyl Nonyl Phthalate, microbial activity is expected to be the primary mechanism of degradation in soil and aquatic systems.

Microbial Degradation in Aqueous Environments

In aqueous environments, a diverse range of microorganisms, including bacteria and fungi, are capable of degrading phthalate esters. The rate and extent of biodegradation are influenced by factors such as the microbial population, temperature, pH, and the availability of nutrients and oxygen.

Under aerobic conditions (in the presence of oxygen), the biodegradation of high-molecular-weight phthalates is considered the most significant removal process from the environment. nih.gov Studies on analogous compounds like DINP and DIDP have elucidated the primary aerobic biodegradation pathways.

The initial and rate-limiting step in the aerobic biodegradation of these phthalates is the enzymatic hydrolysis of one of the ester bonds by microbial esterases or lipases. This process, known as de-esterification, results in the formation of the corresponding monoester and an alcohol. For 2,5-Dimethylheptyl Nonyl Phthalate, this would yield mono(2,5-dimethylheptyl) phthalate and nonanol, or monononyl phthalate and 2,5-dimethylheptanol.

The monoester is then further hydrolyzed to phthalic acid and the remaining alcohol. Phthalic acid is a central intermediate in the degradation pathway and is subsequently metabolized by a variety of microorganisms. The degradation of phthalic acid typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic intermediates that can then enter central metabolic pathways, ultimately leading to the production of carbon dioxide and water.

The alkyl chains (the nonyl and 2,5-dimethylheptyl groups) released as alcohols are generally expected to undergo further biodegradation, potentially through pathways such as β-oxidation.

Table 3: Key Steps and Intermediates in the Aerobic Biodegradation of High-Molecular-Weight Phthalates (Analogues)

| Step | Reactant | Key Enzyme Type | Product(s) |

|---|---|---|---|

| 1. Initial Hydrolysis (De-esterification) | Dialkyl Phthalate | Esterase / Lipase | Monoalkyl Phthalate + Alcohol |

| 2. Secondary Hydrolysis | Monoalkyl Phthalate | Esterase / Lipase | Phthalic Acid + Alcohol |

| 3. Aromatic Ring Hydroxylation | Phthalic Acid | Dioxygenase | Dihydroxyphthalate intermediate |

| 4. Aromatic Ring Cleavage | Dihydroxyphthalate intermediate | Dioxygenase | Aliphatic dicarboxylic acids |

This generalized pathway is based on studies of various phthalate esters.

Anaerobic Biodegradation Pathways

Under anaerobic conditions, such as those found in sediments and sludge digesters, the biodegradation of high molecular weight phthalates is a multi-step process that generally proceeds more slowly than aerobic degradation. The initial step in the anaerobic pathway is the hydrolysis of the two ester sidechains. This reaction, mediated by microbial esterases, cleaves the ester bonds to release phthalic acid and the corresponding alcohols, in this case, nonanol and 2,5-dimethylheptanol.

Following hydrolysis, the central phthalic acid molecule is fermented. Anaerobic bacteria activate the phthalic acid to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds researchgate.netnih.gov. This pathway allows the molecule to be further broken down and eventually mineralized to methane and carbon dioxide by a consortium of anaerobic microorganisms researchgate.net. Studies on analogous compounds like Diisononyl phthalate (DINP) in sediment have shown that primary degradation under anaerobic conditions is very slow mst.dk.

Bacterial Catabolic Pathways (e.g., Ester Hydrolysis, Aromatic Ring Cleavage)

Bacterial catabolism is a primary driver of phthalate degradation in the environment. The process for a complex ester like 2,5-Dimethylheptyl nonyl phthalate involves two critical stages.

Ester Hydrolysis: The first and often rate-limiting step is the hydrolytic cleavage of the ester bonds by bacterial enzymes called esterases or lipases nih.gov. This process occurs sequentially, first forming a monoester (mono-2,5-dimethylheptyl phthalate or monononyl phthalate) and the corresponding alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and the other alcohol nih.gov. The long, branched alkyl chains of high molecular weight phthalates can create steric hindrance, making it more difficult for enzymes to access the ester linkages and thus slowing the degradation rate compared to short-chain phthalates researchgate.net. Gram-positive bacteria are often noted for their ability to degrade both low and high molecular weight phthalates nih.gov.

Aromatic Ring Cleavage: Once phthalic acid is formed, it serves as the substrate for further degradation. Aerobic bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring. This critical step introduces hydroxyl groups, typically forming an intermediate like protocatechuate (3,4-dihydroxybenzoate) nih.gov. This dihydroxylated intermediate is then susceptible to ring cleavage by other dioxygenases, which break open the stable benzene ring frontiersin.org. The resulting aliphatic intermediates are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are completely mineralized to carbon dioxide and water frontiersin.org.

Alternate initial pathways for phthalates with long alkyl chains may involve cytochrome P450-mediated hydroxylation of the alkyl group, followed by β-oxidation to shorten the side chain before the ester hydrolysis step occurs nih.gov.

Fungal Degradation Mechanisms

Fungi, including various species of Aspergillus, Trichoderma, and Neurospora, are capable of degrading phthalate esters nih.gov. Fungal degradation mechanisms are versatile and often involve a combination of enzymatic processes. Similar to bacteria, fungi utilize esterases to hydrolyze the ester bonds, releasing phthalic acid and the alcohol side chains nih.gov.

Many fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases and peroxidases that can initiate the breakdown of complex organic molecules researchgate.netnih.gov. For long-chain phthalates, degradation can also be initiated by cytochrome P450 monooxygenases, which hydroxylate the alkyl chains. This can be followed by processes such as β-oxidation to shorten the chains, making the molecule more amenable to subsequent hydrolysis nih.gov. Fungal metabolism is generally considered a cometabolic process, where the fungus degrades the phthalate while growing on another primary carbon source researchgate.net.

Phytoplankton-Mediated Biodegradation

Phytoplankton and microalgae represent another biological pathway for the degradation of phthalates in aquatic environments. Studies have shown that certain species of marine microalgae are capable of degrading phthalates like diethyl phthalate (DEP) and dibutyl phthalate (DBP) researchgate.net. The degradation mechanism is believed to involve both intracellular and extracellular enzymes that can hydrolyze the ester bonds.

Degradation in Terrestrial Environments (Soil and Indoor Dust)

High molecular weight phthalates are common contaminants in both soil and indoor dust, largely due to their use in plastics, building materials, and consumer products nih.govnih.gov.

In soil , the degradation of 2,5-Dimethylheptyl nonyl phthalate would be primarily microbial. Its high hydrophobicity would cause it to bind strongly to soil organic matter, reducing its bioavailability to microorganisms bohrium.com. Biodegradation rates in soil are generally slower than in aquatic systems and are highly dependent on environmental conditions. The presence of a microbial community adapted to degrading hydrocarbons is a key factor. Generally, degradation of HMWPEs in soil is slow; one study noted that indigenous soil microbes degraded only 10% of di-(2-ethylhexyl) phthalate (DEHP) over 70 days researchgate.net.

In indoor dust , phthalates can be found in very high concentrations. Degradation in this environment was once thought to be negligible, but recent studies have shown that both biotic (microbial) and abiotic processes can contribute to the breakdown of phthalates in dust, particularly at elevated relative humidity (≥80%) nih.govrsc.org. Fungi present in dust express genes capable of degrading phthalates via hydrolysis and β-oxidation nih.govrsc.org. This indicates that under specific moisture conditions, indoor dust can be a site of active phthalate transformation, although the removal of the parent compound can lead to the formation of degradation products like monoesters and phthalic acid scholaris.ca.

Factors Influencing Biodegradation Rates

The rate at which 2,5-Dimethylheptyl nonyl phthalate biodegrades is controlled by a combination of its chemical properties and various environmental factors.

Oxygen Availability: Aerobic degradation is significantly faster and more efficient than anaerobic degradation for most phthalates gavinpublishers.com. The dioxygenase enzymes responsible for aromatic ring cleavage require molecular oxygen.

Temperature and pH: Microbial activity is highly dependent on temperature and pH. Optimal degradation of similar HMWPEs by bacterial strains is often observed at temperatures around 30°C and a neutral pH of approximately 7.0 nih.govnih.gov. Significant deviations from these optimal ranges can drastically reduce or halt biodegradation nih.gov.

Microbial Community Structure: The presence of microorganisms or microbial consortia with the specific enzymatic machinery to degrade HMWPEs is essential. Acclimation of the microbial community to the presence of phthalates can enhance degradation rates mst.dk. Gram-positive bacteria have been noted to have a broad substrate spectrum, capable of degrading HMWPEs nih.gov.

Substrate Concentration and Bioavailability: As a high molecular weight phthalate, 2,5-Dimethylheptyl nonyl phthalate has very low water solubility. This limits its bioavailability to microorganisms, as they typically metabolize dissolved substrates nih.gov. Its strong tendency to adsorb to soil and sediment further reduces its availability, often making this the rate-limiting factor for degradation bohrium.com. While higher concentrations can increase reaction rates up to a point, very high levels can be toxic or inhibitory to microbial life nih.gov.

Environmental Persistence and Half-Life Estimation for 2,5-Dimethylheptyl Nonyl Phthalate

Due to its high molecular weight, branched structure, and low water solubility, 2,5-Dimethylheptyl nonyl phthalate is expected to be significantly more persistent in the environment than its lower molecular weight counterparts. Abiotic degradation processes like hydrolysis are extremely slow for HMWPEs, with estimated half-lives of years to centuries under typical environmental pH and temperature regulations.govresearchgate.net.

Biodegradation is the primary route of removal, but its rate is slow. The environmental half-life is highly dependent on the specific environmental compartment and conditions. Based on data for the analogous compound DINP, the persistence of 2,5-Dimethylheptyl nonyl phthalate can be estimated.

Table 1: Estimated Environmental Half-Life for High Molecular Weight Phthalates (based on DINP data)

| Environmental Compartment | Condition | Estimated Half-Life | Reference(s) |

|---|---|---|---|

| Water | Aerobic, Unacclimated | 7 to 40 days | epa.gov |

| Water | Aerobic, Acclimated | 1.5 to 10.3 days | epa.gov |

| Soil | Aerobic | Expected to be weeks to months | regulations.gov |

| Sediment | Aerobic | > 28 days (only 1% degradation observed) | mst.dk |

| Sediment | Anaerobic | Very slow; > 28 days (<1% degradation observed) | mst.dk |

Identification and Fate of Environmental Degradation Products and Metabolites of 2,5-Dimethylheptyl Nonyl Phthalate

The environmental degradation of 2,5-Dimethylheptyl nonyl phthalate, like other phthalate esters, proceeds through a series of biotic and abiotic transformations. These processes lead to the formation of several intermediate and final degradation products. The primary pathway involves the hydrolysis of the ester bonds, initially forming monoalkyl phthalates and corresponding alcohols, which are subsequently mineralized to phthalic acid, and then further to carbon dioxide and water under aerobic conditions.

The initial step in the degradation of 2,5-Dimethylheptyl nonyl phthalate is the cleavage of one of its two ester linkages. This hydrolysis can be catalyzed by microbial esterases, leading to the formation of two possible monoalkyl phthalate esters: 2,5-dimethylheptyl monoester phthalate and nonyl monoester phthalate, along with their corresponding alcohols, 2,5-dimethylheptanol and nonanol. Mono-alkyl phthalate esters (MPEs) are recognized as the primary metabolites of di-alkyl phthalate esters (DPEs) nih.govresearchgate.net.

These monoalkyl phthalates are generally more water-soluble than their parent diesters and can be further degraded. Studies on various monoalkyl phthalates have shown that they can be quickly degraded in natural sediments nih.govresearchgate.net. For instance, research on a range of MPEs in marine and freshwater sediments demonstrated degradation half-lives between 16 and 39 hours at 22°C nih.govresearchgate.net. This suggests that nonspecific esterases are widespread in microorganisms from different environments, facilitating the breakdown of these compounds nih.govresearchgate.net.

The subsequent degradation step involves the hydrolysis of the remaining ester bond in the monoalkyl phthalates, yielding phthalic acid as a common intermediate nih.gov. Phthalic acid is a central metabolite in the degradation pathway of all phthalate esters nih.gov. Under aerobic conditions, microorganisms can further metabolize phthalic acid through protocatechuate and other intermediates, ultimately leading to the cleavage of the aromatic ring and its complete mineralization to CO2 and H2O.

In addition to biotic degradation, abiotic processes such as hydrolysis and photolysis can contribute to the breakdown of phthalates in the environment researchgate.net. However, biodegradation is generally considered the most significant removal mechanism for phthalate esters and their primary metabolites.

The table below summarizes the expected primary degradation products of 2,5-Dimethylheptyl nonyl phthalate and their likely subsequent fate in the environment.

| Initial Compound | Primary Degradation Products/Metabolites | Secondary Degradation Product | Environmental Fate |

| 2,5-Dimethylheptyl nonyl phthalate | 2,5-Dimethylheptyl monoester phthalate | Phthalic Acid | Subject to further microbial degradation. |

| Nonyl monoester phthalate | Phthalic Acid | Subject to further microbial degradation. | |

| 2,5-Dimethylheptanol | Can be utilized as a carbon source by microorganisms. | ||

| Nonanol | Can be utilized as a carbon source by microorganisms. |

The ultimate fate of the degradation products is influenced by various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. While specific studies on 2,5-Dimethylheptyl nonyl phthalate are limited, the established degradation pathways for other phthalates provide a strong predictive framework for its environmental behavior.

Environmental Monitoring and Surveillance Programs for Phthalate Esters

Methodological Frameworks for Environmental Monitoring of Phthalates

The accurate detection and quantification of phthalate (B1215562) esters in diverse environmental matrices are paramount for understanding their fate and transport. The analytical approaches for these compounds, including 2,5-Dimethylheptyl nonyl phthalate, are well-established and typically involve sophisticated chromatographic techniques coupled with mass spectrometry.

The most common analytical methods are gas chromatography (GC) and liquid chromatography (LC), often paired with mass spectrometry (MS). researchgate.net GC-MS is a preferred method due to its high sensitivity and ability to separate complex mixtures. cdc.govepa.gov For instance, a study on the determination of various phthalates in marine samples utilized GC-MS with multiple ion detection to achieve satisfactory sensitivity for levels above the common blank values of 1 to 20 nanograms per gram. tandfonline.com

Sample preparation is a critical step to minimize contamination, as phthalates are pervasive in laboratory environments. cdc.govtandfonline.com Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction. researchgate.netnih.gov These methods are essential for isolating phthalates from complex sample matrices such as water, sediment, and biota. tandfonline.comnih.gov To avoid false positives, rigorous cleaning of all glassware and reagents is necessary. cdc.govtandfonline.com

The U.S. Environmental Protection Agency (EPA) has established standardized methods, such as Method 606, for the determination of phthalate esters in municipal and industrial discharges. epa.gov These methods provide detailed procedures for extraction, cleanup, and analysis to ensure data quality and comparability across different studies. While these methods list several common phthalates, specific isomers like 2,5-Dimethylheptyl nonyl phthalate would require the development and validation of specific analytical standards.

Interactive Data Table: Common Analytical Techniques for Phthalate Monitoring

| Analytical Technique | Detector | Common Matrices | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Sediment, Air, Biota | High sensitivity and selectivity, well-established methods. researchgate.netcdc.govepa.gov |

| Liquid Chromatography (LC) | Mass Spectrometry (MS) | Water, Biota | Suitable for less volatile and thermally labile phthalates. researchgate.net |

| Flame Ionization Detector (FID) | Water, Sediment | Robust and less expensive than MS, but less sensitive. nih.gov | |

| Electron Capture Detector (ECD) | Air, Biological Samples | High sensitivity to certain compounds, but prone to interference. cdc.gov |

This table is for illustrative purposes and shows general methodologies for phthalate analysis.

Global and Regional Environmental Surveillance Initiatives

Numerous global and regional programs are in place to monitor the presence of chemicals in the environment, including a range of phthalate esters. These initiatives provide valuable data on the distribution and concentration of these compounds, although specific monitoring for 2,5-Dimethylheptyl nonyl phthalate is not explicitly documented in publicly available information from these programs.

In the United States, the EPA is responsible for evaluating and monitoring the safety of chemicals under the Toxic Substances Control Act (TSCA). frontiersin.org The TSCA Work Plan includes several phthalates identified for further risk evaluation based on their toxicity and exposure potential. frontiersin.org Additionally, the National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), provides human biomonitoring data for various phthalate metabolites, offering insights into population-level exposures. nih.govepa.gov

In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation aims to protect human health and the environment from the risks posed by chemicals. researchgate.net Under REACH, several phthalates have been identified as substances of very high concern (SVHCs) and are subject to authorization. researchgate.netmorressier.com These regulations drive monitoring efforts to assess compliance and the effectiveness of risk management measures.

Canada also manages the risks of phthalates through its Chemicals Management Plan, which includes screening assessments to determine if substances pose a risk to human health or the environment. frontiersin.org These assessments inform risk management actions, including monitoring and surveillance.

While these programs focus on a priority list of phthalates, the frameworks they employ could be adapted to include emerging compounds of concern like 2,5-Dimethylheptyl nonyl phthalate should the need arise. The lack of its inclusion in current surveillance highlights a potential data gap in understanding the full spectrum of phthalate contamination.

Temporal and Spatial Trends in Environmental Concentrations of Phthalates

Long-term monitoring programs have revealed significant temporal and spatial trends in the environmental concentrations of many phthalate esters. These trends are often linked to regulatory actions and shifts in industrial production and use.

Studies have shown a decrease in the concentrations of some regulated phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), in various environmental compartments and in human populations. nih.govnih.gov For example, an analysis of NHANES data from 2001 to 2010 showed a significant decrease in urinary concentrations of DEHP metabolites in the U.S. population. nih.gov Similar declining trends have been observed in other regions, reflecting the impact of regulations restricting their use. nih.govnih.gov

Conversely, the concentrations of some phthalates used as replacements for DEHP, such as Di-isononyl phthalate (DiNP), have been increasing. nih.govnih.govnih.gov This highlights the dynamic nature of environmental contamination and the importance of ongoing monitoring to track the impact of chemical substitution.

Spatial trends in phthalate concentrations are also evident, with higher levels often found in more industrialized and urbanized areas. mdpi.comnih.gov For instance, a study of an urban river found higher DEHP concentrations in sediments during the wet season, likely due to increased runoff from urban areas. mdpi.comresearchgate.net Phthalates can also undergo long-range atmospheric transport, leading to their presence in remote regions like the Arctic. researchgate.netnih.gov The physical-chemical properties of a phthalate, such as its hydrophobicity and vapor pressure, influence its partitioning behavior and potential for long-range transport. researchgate.net

Interactive Data Table: Illustrative Temporal Trends of Phthalate Metabolites in the U.S. Population (2001-2010)

| Phthalate Metabolite | Parent Phthalate | Percent Change (2001-2010) |

| Monoethyl phthalate | Diethyl phthalate (DEP) | -42% |

| Mono-n-butyl phthalate | Di-n-butyl phthalate (DnBP) | -17% |

| Monobenzyl phthalate | Butylbenzyl phthalate (BBzP) | -32% |

| Sum of DEHP metabolites | Di(2-ethylhexyl) phthalate (DEHP) | -37% |

| Monoisobutyl phthalate | Diisobutyl phthalate (DiBP) | +206% |

| Monocarboxyoctyl phthalate | Di-isononyl phthalate (DiNP) | +149% |

Source: Zota et al., 2014. nih.gov This table illustrates trends for common phthalates and is not specific to 2,5-Dimethylheptyl nonyl phthalate.

Data Gaps and Challenges in Environmental Monitoring of Specific Phthalate Isomers

Despite the advanced analytical methods and established surveillance programs, significant data gaps and challenges remain in the environmental monitoring of phthalates, particularly for specific isomers like 2,5-Dimethylheptyl nonyl phthalate.

The most significant data gap is the lack of specific monitoring data for many phthalate isomers, including 2,5-Dimethylheptyl nonyl phthalate. The focus of most environmental studies and regulatory programs has been on a limited number of high-production-volume phthalates. frontiersin.orgepa.gov This leaves a void in our understanding of the environmental occurrence and potential risks of a vast number of other phthalate compounds used in commercial products.

A major analytical challenge is the separation and quantification of isomeric mixtures of phthalates. researchgate.net Many commercial phthalate products are complex mixtures of isomers, and chromatographic separation of these individual isomers can be difficult. researchgate.netmdpi.com This complicates the accurate assessment of exposure to specific isomers and the investigation of their individual toxicological properties.

Furthermore, the ubiquitous presence of phthalates in the environment and in laboratory materials presents a constant challenge of sample contamination. cdc.govtandfonline.commdpi.com Rigorous quality control measures, including the use of blanks and certified reference materials, are essential to ensure the accuracy of monitoring data.

The lack of commercially available analytical standards for every phthalate isomer, including potentially 2,5-Dimethylheptyl nonyl phthalate, also hinders their inclusion in routine monitoring programs. Without these standards, it is not possible to accurately calibrate analytical instruments for their quantification. Addressing these data gaps and analytical challenges is crucial for a more comprehensive assessment of the environmental burden of the full range of phthalate esters.

Regulatory and Policy Considerations for Phthalate Esters Non Toxicological Aspects

International and National Regulatory Frameworks Governing Phthalate (B1215562) Production and Use

Global efforts to manage the risks associated with chemical substances have led to the establishment of comprehensive regulatory frameworks that govern the production, importation, and use of phthalate esters. These regulations are not uniform, creating a complex compliance landscape for industries operating internationally.

European Union: REACH and RoHS

The European Union has implemented some of the most stringent regulations on chemicals, primarily through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 and the Restriction of Hazardous Substances (RoHS) Directive. aimplas.netcompliancegate.com

REACH : This regulation aims to protect human health and the environment by controlling dangerous substances. compliancegate.com Several phthalates are classified as Substances of Very High Concern (SVHC) due to their potential adverse effects. aimplas.netgetenviropass.com Once a substance is on the SVHC list, companies have legal obligations, such as providing safety information to customers and notifying the European Chemicals Agency (ECHA) if their articles contain the substance in a concentration above 0.1% by weight. ineris.fr Fourteen phthalates are included in the Authorisation List (Annex XIV) of REACH, meaning they cannot be placed on the market or used after a specific date unless an authorisation is granted for a specific use. ineris.fr Furthermore, Annex XVII of REACH restricts the use of certain phthalates in specific products. For example, DEHP, DBP, BBP, and DIBP are restricted to a concentration of 0.1% by weight in most consumer articles. compliancegate.commeasurlabs.com DINP, DIDP, and DNOP are similarly restricted in toys and childcare articles that can be placed in a child's mouth. compliancegate.comineris.fr

RoHS Directive : The RoHS Directive restricts the use of specific hazardous substances in electrical and electronic equipment (EEE). getenviropass.comcomplianceandrisks.com Through the delegated Directive (EU) 2015/863, four phthalates—Bis(2-ethylhexyl) phthalate (DEHP), Butyl benzyl phthalate (BBP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DIBP)—were added to the list of restricted substances. getenviropass.comintertek.com.hkckd.co.jp The maximum tolerated concentration for these phthalates in homogeneous materials within EEE is 0.1% by weight. getenviropass.comcomplianceandrisks.comckd.co.jp This has a significant impact on the electronics industry, affecting components like cables, rubber parts, and PVC compounds. getenviropass.comcomplianceandrisks.com

North America: CEPA and CPSIA

Canadian Environmental Protection Act, 1999 (CEPA) : In Canada, phthalates are managed under the Chemicals Management Plan. The government assesses the risks of substances and implements control measures where necessary. Several phthalates have been identified as toxic to the environment or human health, leading to regulations that restrict their use, particularly in products intended for children.

United States Consumer Product Safety Improvement Act (CPSIA) : In the U.S., Section 108 of the CPSIA permanently prohibits the sale of any "children's toy or child care article" containing more than 0.1% of DEHP, DBP, or BBP. cpsc.gov It also places an interim ban on toys and childcare articles containing more than 0.1% of DINP, DIDP, or DNOP, which was later expanded to include DIBP, DPENP, DHEXP, and DCHP in accessible plasticized components. cpsc.gov The U.S. Environmental Protection Agency (EPA) also has the authority to regulate phthalates under the Toxic Substances Control Act (TSCA). healthandenvironment.orgepa.gov

The following table summarizes the key regulations for some commonly cited phthalate esters.

| Phthalate | Acronym | REACH (EU) | RoHS (EU) | CPSIA (USA) |

| Bis(2-ethylhexyl) phthalate | DEHP | Restricted (Annex XVII) & Requires Authorisation (Annex XIV) | Restricted (0.1% limit) | Restricted (0.1% limit) in children's products |

| Butyl benzyl phthalate | BBP | Restricted (Annex XVII) & Requires Authorisation (Annex XIV) | Restricted (0.1% limit) | Restricted (0.1% limit) in children's products |

| Dibutyl phthalate | DBP | Restricted (Annex XVII) & Requires Authorisation (Annex XIV) | Restricted (0.1% limit) | Restricted (0.1% limit) in children's products |

| Diisobutyl phthalate | DIBP | Restricted (Annex XVII) & Requires Authorisation (Annex XIV) | Restricted (0.1% limit) | Restricted (0.1% limit) in children's products |

| Diisononyl phthalate | DINP | Restricted (Annex XVII) in toys and childcare articles | Not restricted | Restricted (0.1% limit) in children's products |

| Diisodecyl phthalate | DIDP | Restricted (Annex XVII) in toys and childcare articles | Not restricted | Restricted (0.1% limit) in children's products |

| Di-n-octyl phthalate | DNOP | Restricted (Annex XVII) in toys and childcare articles | Not restricted | Restricted (0.1% limit) in children's products |

Categorization of Phthalate Esters Based on Structural Characteristics and Environmental Behavior

Phthalate esters are generally categorized based on their molecular weight, which is determined by the length and structure of their alcohol side chains. This categorization is scientifically useful as it correlates strongly with their physical-chemical properties and environmental behavior. nih.govumd.eduepa.gov

Low Molecular Weight (LMW) Phthalates : These compounds, such as Dimethyl phthalate (DMP) and Diethyl phthalate (DEP), have short alkyl side chains (typically 1 to 4 carbons). nih.gov They exhibit higher water solubility and volatility compared to their higher molecular weight counterparts. epa.govresearchgate.net LMW phthalates are often used in non-plasticizer applications like solvents in fragrances and cosmetics. nih.govresearchgate.net

High Molecular Weight (HMW) Phthalates : These compounds, including DEHP, DINP, and DIDP, have longer or more complex alkyl side chains (typically 7 or more carbons). nih.govumd.edu They are characterized by low water solubility, low volatility, and higher persistence in the environment. epa.govresearchgate.net Their primary use is as plasticizers in PVC to impart flexibility. nih.govumd.edu

2,5-Dimethylheptyl nonyl phthalate , with its C9 (nonyl) and branched C9 (dimethylheptyl) ester side chains, falls into the High Molecular Weight (HMW) category. Its structural characteristics suggest it would have very low water solubility and volatility, similar to other HMW phthalates like DINP and DIDP. This implies a higher potential for persistence and sorption to organic matter in soil and sediment.

The table below outlines the general properties based on this categorization.

| Category | Carbon Chain Length | Key Examples | Water Solubility | Volatility | Primary Use |

| Low Molecular Weight (LMW) | C1 - C4 | DMP, DEP, DBP | Higher | Higher | Solvents, Fixatives |

| Transitional | C4 - C6 | DBP, BBP | Low | Low | Plasticizers |

| High Molecular Weight (HMW) | >C7 | DEHP, DINP, DIDP, 2,5-Dimethylheptyl nonyl phthalate | Negligible to Low | Negligible to Low | PVC Plasticizers |

Data compiled from multiple sources. nih.govepa.gov

This classification is crucial for regulatory bodies when assessing risk and for scientists studying environmental fate, as the behavior of phthalates like leaching, bioaccumulation, and degradation rates are closely tied to these structural properties. researchgate.netresearchgate.net

Research and Development in Phthalate Alternatives from a Materials Science Perspective

The increasing regulation of certain phthalates has driven significant research and development into alternative plasticizers. From a materials science perspective, the goal is to find substitutes that provide the same performance characteristics—flexibility, durability, and processability—without the associated regulatory concerns.

A key issue with traditional phthalates is that they are not chemically bound to the polymer matrix, allowing them to leach or migrate out of the product over time. researchgate.netsciencedaily.com This has led to two main streams of innovation:

"Drop-in" Replacements : These are alternative plasticizer molecules that are mixed with the polymer, similar to traditional phthalates. Common alternatives include:

Citrates : (e.g., Acetyl tributyl citrate - ATBC)

Adipates and Sebacates : (e.g., Di-2-ethylhexyl adipate - DEHA) mst.dk

Benzoates

Terephthalates : Isomers of ortho-phthalates, such as Di(2-ethylhexyl) terephthalate (DEHT or DOTP).

Cyclohexane (B81311) dicarboxylic acids : (e.g., Diisononyl cyclohexanoate - DINCH)

While many of these alternatives show promise, they are not without scrutiny. Like phthalates, they are not chemically bound and can migrate, necessitating a thorough evaluation to avoid "regrettable substitutions" where a new substance is later found to have its own set of problems. uml.eduacs.org

Non-migratory Plasticizers : A more advanced approach involves creating plasticizers that are chemically bonded to the polymer chain. sciencedaily.com This "internal plasticization" prevents the substance from leaching out. sciencedaily.commst.dk Researchers have developed methods to attach plasticizing molecules to the PVC polymer via covalent bonds. sciencedaily.com For example, research at UC Santa Cruz has focused on developing molecules that attach to the PVC polymer via a chemical bond, effectively locking them in place. sciencedaily.com While technologically promising, these solutions can be more expensive and may require significant changes to existing industrial processes. sciencedaily.com

Current Research Challenges and Future Directions for 2,5 Dimethylheptyl Nonyl Phthalate

Methodological Advancements for Enhanced Phthalate (B1215562) Analysis

A primary challenge in the environmental monitoring of 2,5-Dimethylheptyl nonyl phthalate is the risk of sample contamination during analysis. Phthalates are ubiquitous in laboratory environments, present in glassware, solvents, and various materials, which can lead to false positives and inaccurate quantification, especially at the trace concentrations found in environmental samples. mdpi.comresearchgate.net This necessitates rigorous quality control measures and the development of highly sensitive analytical techniques.

Future advancements in analytical methodology are crucial for the accurate detection of complex phthalates. Key areas of development include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): This combination offers enhanced separation of complex mixtures and highly sensitive detection, which is promising for distinguishing between different phthalate isomers. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone for phthalate analysis, with ongoing improvements in column technology and detector sensitivity enabling more accurate quantification. nih.gov

Advanced Sample Preparation Techniques: Methods like solid-phase extraction (SPE) are preferred for their efficiency and low solvent consumption, which helps in concentrating the analyte from complex matrices and reducing contamination. nih.gov

A significant obstacle for high molecular weight phthalates is their high boiling point, which can lead to decomposition in the injector port of a gas chromatograph. mdpi.com Programmed temperature vaporizer (PTV) injectors are a potential solution to mitigate this issue and improve sensitivity. mdpi.com

| Analytical Technique | Advantages | Challenges for 2,5-Dimethylheptyl Nonyl Phthalate |

| GC-MS | High sensitivity and accuracy for quantification. nih.gov | Potential for thermal decomposition of high molecular weight compounds. mdpi.com |

| UHPLC-HRMS | Enhanced separation of isomers and high sensitivity. mdpi.com | Higher instrumentation cost and complexity. |

| Solid-Phase Extraction (SPE) | Efficient, low solvent use, good enrichment. nih.gov | Matrix effects can still interfere with analysis. |

Comprehensive Understanding of Environmental Fate Processes and Interactions

The environmental fate of 2,5-Dimethylheptyl nonyl phthalate is presumed to be governed by its high molecular weight and branched structure, which influences its physical and chemical properties. Such phthalates typically exhibit low water solubility and a high octanol-water partition coefficient (LogKow), leading to a tendency to bind to organic matter in soil and sediment. mdpi.comrsc.org

Key challenges and future research directions in understanding its environmental fate include:

Degradation Pathways: While biodegradation is the primary degradation route for phthalates, the process is slower for high molecular weight and branched compounds. mdpi.comresearchgate.net Research is needed to identify the specific microorganisms and enzymes capable of degrading 2,5-Dimethylheptyl nonyl phthalate and its metabolites. nih.gov Abiotic processes like hydrolysis and photolysis are generally considered insignificant for the environmental degradation of high molecular weight phthalates. researchgate.netresearchgate.net

Environmental Persistence: Due to their resistance to degradation, these compounds can persist in the environment for extended periods, accumulating in soil and sediment. mdpi.comresearchgate.net Long-term studies are required to determine the environmental half-life of 2,5-Dimethylheptyl nonyl phthalate in various environmental compartments.

Interactions with Environmental Matrices: The hydrophobic nature of high molecular weight phthalates causes them to adsorb strongly to soil, sediment, and sludge. mdpi.comnih.gov Understanding the dynamics of this partitioning is essential for predicting their transport and bioavailability in ecosystems.

| Environmental Process | Relevance to 2,5-Dimethylheptyl Nonyl Phthalate | Research Needs |

| Biodegradation | Likely the primary degradation pathway, but expected to be slow. researchgate.net | Identification of degrading microbial consortia and enzymatic pathways. nih.gov |

| Hydrolysis | Considered insignificant due to the stability of the ester bonds. researchgate.net | Kinetic studies under various environmental pH and temperature conditions. |

| Photolysis | Negligible contribution to overall degradation. researchgate.net | Assessment of indirect photolysis in the presence of photosensitizers. |

| Sorption | High tendency to bind to organic matter in soil and sediment. mdpi.com | Isotherm studies to quantify partitioning coefficients in different matrices. |

Isomer-Specific Research Needs for Branched Phthalates in Environmental Systems

Like DINP and DIDP, 2,5-Dimethylheptyl nonyl phthalate is a branched-chain phthalate that can exist as a complex mixture of isomers. elsevierpure.com The specific branching of the alkyl chains can significantly influence the compound's toxicological properties and environmental behavior. A major research gap is the lack of isomer-specific analysis in most environmental studies.

Future research must focus on:

Developing Isomer-Specific Analytical Methods: Advanced chromatographic techniques are needed to separate and quantify individual isomers of branched phthalates. This is critical because different isomers may exhibit varying degrees of biological activity. researchgate.net

Investigating Isomer-Specific Toxicity: The toxicological effects of 2,5-Dimethylheptyl nonyl phthalate need to be evaluated on an isomer-specific basis. Studies on other branched phthalates have suggested that the biological effects can vary between isomers.